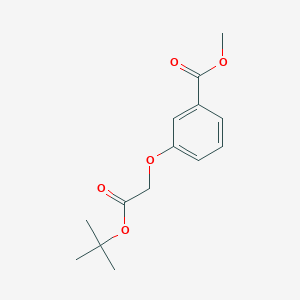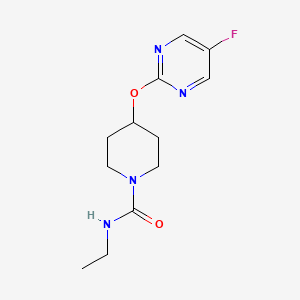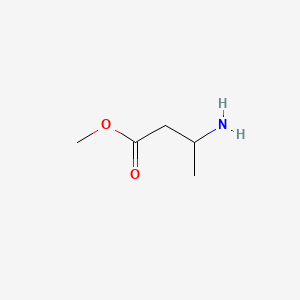
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide, also known as KPT-8602, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of piperazine carboxamides and has been developed as a potential treatment for various types of cancer.
Mecanismo De Acción
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide acts by inhibiting the activity of XPO1, a protein that is responsible for the nuclear export of various proteins, including tumor suppressor proteins. XPO1 is overexpressed in many types of cancer, and its inhibition has been shown to lead to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects:
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been shown to have potent anticancer activity in preclinical studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth in animal models. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has several advantages as a potential anticancer drug. It has shown potent activity against a variety of cancer types and has minimal toxicity in normal cells. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is complex and may limit its widespread use.
Direcciones Futuras
There are several future directions for the research and development of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Another direction is to study its activity in different cancer types and in different stages of cancer. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer. Its mechanism of action involves the inhibition of XPO1, which leads to the accumulation of tumor suppressor proteins in the nucleus, resulting in the suppression of cancer cell growth. While it has several advantages as a potential anticancer drug, further research is needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 4-pyridin-3-ylpiperazine with 2-bromoacetaldehyde diethyl acetal. This intermediate product is then treated with oxalyl chloride and dimethylformamide to obtain the corresponding acid chloride. The acid chloride is then reacted with oxolan-2-ylmethanol in the presence of triethylamine to form the final product, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors. 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide has been found to inhibit the activity of XPO1, a protein that plays a critical role in the nuclear export of tumor suppressor proteins. By inhibiting XPO1, 3-Oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide leads to the accumulation of tumor suppressor proteins in the nucleus, which results in the suppression of cancer cell growth.
Propiedades
IUPAC Name |
3-oxo-N-(oxolan-2-ylmethyl)-4-pyridin-3-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-14-11-18(15(21)17-10-13-4-2-8-22-13)6-7-19(14)12-3-1-5-16-9-12/h1,3,5,9,13H,2,4,6-8,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBUEQIVBDOADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)


![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)
